1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Übersicht

Beschreibung

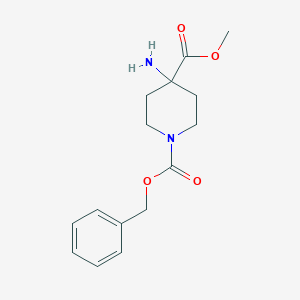

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules.

Vorbereitungsmethoden

The synthesis of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Hydrogenation and Debenzylation

The benzyl ester group undergoes catalytic hydrogenation, enabling selective removal under mild conditions. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Debenzylation | 5–10% Pd/C, H₂ (0.8–1.0 MPa), 80°C, 8h | 4-Methyl 4-aminopiperidine-1,4-dicarboxylate | 88.7% |

Mechanism : The benzyl group is cleaved via hydrogenolysis, retaining the methyl ester and amino groups.

Ester Hydrolysis

The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Key Insight : Acidic conditions favor selective hydrolysis without affecting the benzyl ester .

Amino Group Functionalization

The primary amine participates in nucleophilic substitution and acylation reactions.

Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) reacts with the amino group under mild conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, MeOH, 25°C, 16h | 1-Benzyl 4-(Boc-amino)-4-methylpiperidine-1,4-dicarboxylate | 95% |

Applications : Boc protection stabilizes the amine for subsequent reactions, such as peptide coupling .

Reduction of Azide Intermediates

Azide derivatives of the compound are reduced to amines using hydrogenation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azide Reduction | Pd/C, H₂, MeOH, 20°C, 12h | 1-Benzyl 4-amino-4-methylpiperidine-1,4-dicarboxylate | 97% |

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation to Nitro | H₂O₂, Fe(II) catalyst | 1-Benzyl 4-nitro-4-methylpiperidine-1,4-dicarboxylate | Requires inert atmosphere |

Caution : Over-oxidation may lead to decomposition; stoichiometric control is critical.

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

4-Amino-1-benzylpiperidine: This compound has a similar piperidine ring structure but lacks the carboxylate groups.

1-Benzylpiperidin-4-amine: Similar to the above compound but with different functional groups.

4-Benzylpiperidine: Known for its use as a monoamine releasing agent

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (CAS No. 115655-42-0) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

IUPAC Name: 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate

The compound features a piperidine ring substituted with a benzyl group and two carboxylate functionalities, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit various enzymes, which may lead to altered metabolic pathways.

- Receptor Binding: It interacts with specific receptors, affecting cellular signaling pathways and physiological responses.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that it may inhibit the growth of certain bacterial strains by interfering with cell wall synthesis or other critical cellular processes.

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. For instance, it was evaluated for its ability to inhibit the growth of tumorigenic cell lines while sparing non-tumorigenic cells, suggesting a selective cytotoxic effect. The underlying mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating potent activity compared to standard antibiotics .

Anticancer Activity Investigation

In another study focusing on the compound's anticancer properties, researchers treated murine liver cell lines with varying concentrations of this compound. Results indicated that at concentrations of 10 µM, the compound effectively inhibited cancer cell growth without affecting healthy cells . This selectivity underscores its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-1-benzylpiperidine | Lacks carboxylate groups | Moderate enzyme inhibition |

| 1-Benzylpiperidin-4-amine | Similar piperidine structure but different substituents | Limited receptor interaction |

| 4-Benzylpiperidine | Known monoamine releasing agent | Neurotransmitter modulation |

Eigenschaften

IUPAC Name |

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQPYSJTFRDBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901181204 | |

| Record name | 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115655-42-0 | |

| Record name | 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115655-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.